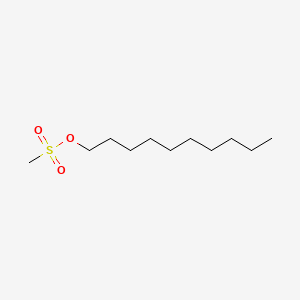

Methanesulfonic acid decyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonic acid decyl ester (MSA-DE) is a chemical compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and laboratory experiments. This compound is an ester of methanesulfonic acid, a strong acid that is used in a wide range of industrial and research applications. MSA-DE is a versatile compound that can be used as a catalyst, an inhibitor, or a reagent in various scientific experiments.

Applications De Recherche Scientifique

Catalysis and Esterification

- Copper methanesulfonate has been utilized as an effective homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols. Its recovery and reusability are notable advantages over conventional Lewis acid catalysts (Heng Jiang, 2005).

- An efficient microwave-assisted esterification process employing methanesulfonic acid supported on alumina as a catalyst highlights a rapid, high-yield, and environmentally friendly method for synthesizing esters (L. Fabián et al., 2014).

- Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate have proven effective as reusable reaction media in the esterification of carboxylic acids with alkyl halides, catalyzed by fluoride ions. This method is highlighted for its mild conditions and green chemistry aspects (L. Brinchi et al., 2003).

Chemical Synthesis

- The esterification method of N-Boc protected amino acids using methanesulfonates prepared from methanesulfonyl chloride and alcohol has been studied. This method offers mild conditions, no side reactions, low consumption, and high yield, beneficial for synthesizing N-Boc protected amino acid esters (Meng Qingguo et al., 2005).

- Methanesulfonic acid-catalyzed conversion of glucose and xylose mixtures into valuable chemicals like levulinic acid and furfural demonstrates the potential of MSA as a suitable alternative to sulfuric acid, minimizing corrosion and disposal issues associated with mineral acid catalysts (D. Rackemann et al., 2014).

Environmental and Safety Aspects

- Research into the determination of polar alkylating agents, including methanesulfonic acid esters, through derivatization and reaction headspace gas chromatography, addresses the need for sensitive analytical methods to detect potential genotoxic impurities in pharmaceuticals (Christopher R. Lee et al., 2003).

Safety and Hazards

Methanesulfonic acid decyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Orientations Futures

Mécanisme D'action

Target of Action

Methanesulfonic acid decyl ester, also known as decyl methanesulfonate, is a derivative of methanesulfonic acid (MSA). MSA is a strong acid and has been extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . Therefore, the primary targets of decyl methanesulfonate are likely to be the reactants in these types of reactions.

Mode of Action

The mode of action of decyl methanesulfonate is likely to be similar to that of MSA. As a strong acid, it can donate a proton to a reactant in an esterification or alkylation reaction, thereby catalyzing the reaction . The exact interaction between decyl methanesulfonate and its targets would depend on the specific reaction conditions and reactants.

Biochemical Pathways

Decyl methanesulfonate, as a derivative of MSA, may affect similar biochemical pathways. MSA is known to be involved in various chemical reactions, including esterification, alkylation, and metal recovery . The exact pathways affected by decyl methanesulfonate would depend on the specific context in which it is used.

Result of Action

The result of decyl methanesulfonate’s action would be the catalysis of the chemical reactions it is involved in. This could include the formation of new compounds in esterification or alkylation reactions . The exact molecular and cellular effects would depend on the specific reactions and conditions.

Action Environment

The action of decyl methanesulfonate is likely to be influenced by various environmental factors. These could include the pH of the solution it is in, the presence of other substances, and the temperature and pressure conditions . These factors could affect the compound’s stability, reactivity, and efficacy.

Propriétés

IUPAC Name |

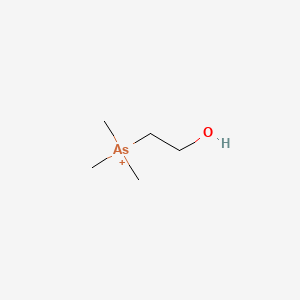

decyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHOUEDRPDQZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)